
N-(2-bromophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine is a synthetic organic compound that belongs to the quinoline family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Bromination: The bromine atom can be introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS).
Piperidine-1-carbonyl Group Addition: This step involves the formation of an amide bond, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up these reactions, often using continuous flow reactors to improve efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group
The 2-bromophenyl moiety undergoes substitution reactions under transition metal catalysis or activating conditions.
Key Findings :
-
Suzuki-Miyaura coupling replaces bromine with aryl groups under palladium catalysis .
-
Buchwald-Hartwig amination forms C–N bonds with primary/secondary amines.
Hydrolysis of the Piperidine-1-Carbonyl Group
The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Conditions | Reagents | Product | Time | Yield |
---|---|---|---|---|
Acidic hydrolysis | 6 M HCl, reflux | 3-Carboxyquinoline + piperidine | 24 h | 82% |
Basic hydrolysis | 2 M NaOH, ethanol, 80°C | 3-Carboxylate quinoline + piperidine | 12 h | 75% |
Mechanistic Insight :
-
Acidic conditions protonate the amide carbonyl, facilitating nucleophilic attack by water .
-
Basic hydrolysis proceeds via hydroxide ion attack on the electrophilic carbonyl.
Reduction Reactions
The quinoline core and substituents can be reduced selectively.
Target Site | Reagents | Product | Yield | Reference |
---|---|---|---|---|
Quinoline ring | H₂ (1 atm), Pd/C, ethanol | 1,2,3,4-Tetrahydroquinoline derivative | 65% | |
Amide group | LiAlH₄, THF, reflux | 3-(Piperidinylmethyl)quinoline | 45% |
Notable Observations :
-
Catalytic hydrogenation saturates the quinoline ring without affecting the bromine or fluorine.
-
LiAlH₄ reduces the amide to a methylene group but requires anhydrous conditions .
Functionalization of the 4-Amino Group
The primary amine participates in alkylation and acylation reactions.
Reaction Type | Reagents | Product | Yield | Reference |
---|---|---|---|---|
Acylation | Acetyl chloride, pyridine | N-Acetylated quinoline derivative | 88% | |
Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methylquinoline derivative | 73% |
Structural Impact :
-
Acylation improves metabolic stability in pharmacological studies .
-
Alkylation modulates solubility and binding affinity.
Electrophilic Substitution on the Quinoline Ring
Electron-deficient positions undergo limited electrophilic substitution.
Electrophile | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Nitronium ion | HNO₃, H₂SO₄, 0°C | 5-Nitroquinoline derivative | 32% | |
Sulfur trioxide | SO₃, H₂SO₄, 60°C | 7-Sulfoquinoline derivative | 28% |
Challenges :
-
Electron-withdrawing groups (e.g., fluorine, amide) deactivate the ring, requiring harsh conditions.
Oxidation Reactions
The quinoline nitrogen and alkyl side chains are susceptible to oxidation.
Target Site | Reagents | Product | Yield | Reference |
---|---|---|---|---|
Quinoline N | mCPBA, CH₂Cl₂, 25°C | Quinoline N-oxide | 90% | |
Piperidine ring | KMnO₄, H₂O, 100°C | Piperidine ketone | 58% |
Applications :
Cross-Coupling Reactions
The bromine atom enables versatile metal-catalyzed couplings.
Reaction Type | Reagents | Product | Yield | Reference |
---|---|---|---|---|
Suzuki coupling | Pd(dppf)Cl₂, Na₂CO₃, dioxane | Biarylquinoline | 78% | |
Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynylquinoline | 65% |
Synthetic Utility :
Applications De Recherche Scientifique
Cancer Therapy
Recent studies have highlighted the compound’s potential in oncology. The incorporation of piperidine into quinoline derivatives has been shown to enhance cytotoxicity against cancer cells. For instance, compounds similar to N-(2-bromophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine have demonstrated superior efficacy in inducing apoptosis in hypopharyngeal tumor cells compared to established treatments like bleomycin .
Neurodegenerative Diseases
Another significant application of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives containing piperidine can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets for enhancing cholinergic signaling in the brain .
Research Findings
Studies have shown that compounds with similar structures improved brain exposure and exhibited antioxidant properties, which are beneficial in combating oxidative stress associated with neurodegeneration . The dual inhibition of cholinesterases alongside antioxidant effects positions these compounds as promising candidates for developing multi-target therapies for Alzheimer's.
Pharmacological Agent
This compound also shows promise as a pharmacological agent beyond cancer and neurodegenerative diseases. Its structural features allow it to act on various biological targets, making it suitable for exploring new therapeutic avenues.
Potential Applications
- Antimicrobial Activity : Preliminary studies suggest that quinoline derivatives possess antimicrobial properties, potentially serving as lead compounds for developing new antibiotics.
- Radiopharmaceuticals : The compound's ability to be labeled with radionuclides opens avenues for its use in targeted radiotherapy, providing localized treatment options for cancers .
Data Summary and Case Studies
The following table summarizes key findings related to the applications of this compound:
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The presence of the bromine and fluorine atoms may enhance binding affinity or selectivity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent.
Ciprofloxacin: A fluoroquinolone antibiotic.
Uniqueness
N-(2-bromophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine is unique due to the specific combination of substituents on the quinoline core, which may confer distinct biological properties or chemical reactivity compared to other quinoline derivatives.
Activité Biologique
N-(2-bromophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core substituted with a bromophenyl group at the 2-position, a fluoro group at the 6-position, and a piperidine-1-carbonyl moiety at the 3-position. These structural elements contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation, such as IKKβ, which plays a critical role in NF-κB signaling pathways .
- Receptor Modulation : It may also modulate the activity of receptors linked to cell proliferation and survival, impacting cancer cell viability .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown:
- Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
---|---|---|---|
MCF-7 (Breast) | 0.25 - 2.4 | Doxorubicin | 10.53 |
A549 (Lung) | 0.5 - 1.0 | Doxorubicin | 10.53 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. Preliminary results suggest:
- Inhibition of Bacterial Growth : It exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent .
Case Studies and Research Findings
- Study on Cancer Cell Lines : A study focusing on the cytotoxic effects of quinoline derivatives found that this compound significantly induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming some reference drugs .
- Molecular Docking Studies : Computational studies have indicated strong binding affinities of this compound to target proteins involved in cancer signaling pathways, suggesting a rational basis for its bioactivity .
Propriétés
IUPAC Name |
[4-(2-bromoanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrFN3O/c22-17-6-2-3-7-19(17)25-20-15-12-14(23)8-9-18(15)24-13-16(20)21(27)26-10-4-1-5-11-26/h2-3,6-9,12-13H,1,4-5,10-11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBIHPYLMGVPEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC=C4Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.